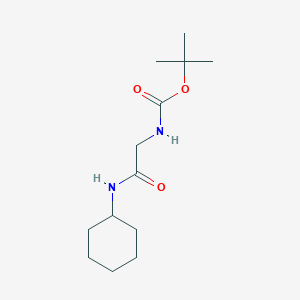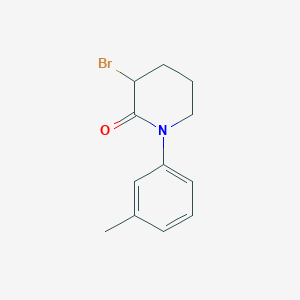
1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction is a common technique used to determine the crystal structure of a compound. For example, the paper on the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone included a single crystal X-ray diffraction study to investigate its structure . Additionally, the photophysical characterization of 4,4′-Diacetylstilbene involved X-ray structure analyses of two polymorphs, which can provide insights into the molecular conformation and packing in the solid state . These studies are essential for a comprehensive understanding of the molecular structure.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of 1-(4-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone, but they do provide insights into related compounds. For instance, the synthesis of 4-(4-Aminophenyl)-3-morpholinone involved nitration and reduction steps, which are common reactions in organic chemistry to introduce or modify functional groups . Understanding these reactions is important for predicting the behavior of similar compounds under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its spectroscopic characteristics and thermodynamic properties, are determined by its molecular structure. The paper on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone reported detailed vibrational spectroscopic studies and DFT computations to examine properties like atomic charges, MEP, HOMO-LUMO, and NBO . The photophysical characterization of 4,4′-Diacetylstilbene revealed absorption and emission spectra, providing information on its electronic transitions and luminescent properties . These analyses are crucial for understanding how a compound interacts with light and other substances.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis and characterization of novel derivatives and complexes. For instance, research on the efficient synthesis of NK(1) receptor antagonist Aprepitant highlighted a series of complex chemical reactions leading to the targeted clinical candidate, demonstrating the compound's role in synthesizing clinically relevant molecules (Brands et al., 2003). Moreover, studies have delved into the microwave-assisted synthesis of derivatives like mono- and disubstituted 4-hydroxyacetophenone via Mannich Reaction, showcasing the compound's utility in creating structurally diverse molecules with potential for further biological application (Aljohani et al., 2019).
Antiviral and Antimicrobial Applications
There has been significant interest in exploring the antiviral and antimicrobial potential of derivatives. A study demonstrated the synthesis and subsequent antibacterial activity screening of novel pyrimidines and thiazolidinones, indicating the compound's role in generating new molecules with potential antimicrobial properties (Merugu et al., 2010). Additionally, research on synthesizing new 1,2,4-triazole derivatives assessed their antimicrobial activities, further illustrating the compound's application in developing new antimicrobial agents (Bektaş et al., 2007).
Catalytic and Synthetic Methodologies
The compound has also been used in studies focusing on catalytic and synthetic methodologies, such as the catalytic enantioselective synthesis of morpholinones, highlighting its importance in constructing pharmacophore-relevant heterocycles with potential medicinal chemistry applications (He et al., 2021). This research underscores the versatility of the compound in facilitating complex chemical transformations.
Analytical and Structural Studies
Analytical and structural studies have utilized the compound for the synthesis and X-ray structural characterization of complexes, revealing its utility in understanding molecular configurations and interactions critical for designing more effective molecules (Luiz et al., 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to target the pi3k/akt/mtor signaling cascade , which is frequently activated in different types of cancer .
Mode of Action
Based on the similarity to other compounds, it may interact with its targets by inhibiting the pi3k/akt/mtor pathway . This can effectively block the abnormal signal transduction of various growth factors, leading to suppression of the occurrence and development of cancer .
Biochemical Pathways
The compound may affect the PI3K/AKT/mTOR signaling cascade . This pathway is one of the most important intracellular pathways, frequently activated in different types of cancer . Inhibition of this pathway can effectively block the abnormal signal transduction of various growth factors, leading to suppression of the occurrence and development of cancer .
Result of Action
Based on the potential inhibition of the pi3k/akt/mtor pathway, the compound could potentially suppress the occurrence and development of cancer .
Propriétés
IUPAC Name |
1-[4-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-15-3-7-18(8-4-15)23-20-25-21(24-19-9-5-17(6-10-19)16(2)29)27-22(26-20)28-11-13-30-14-12-28/h3-10H,11-14H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFYDRYGNUVZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)
![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)
![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)
![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)
![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)
![3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2505847.png)

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)

